molecular formula C25H23N3OS B11206527 3-amino-N-benzyl-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-benzyl-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11206527
M. Wt: 413.5 g/mol
InChI Key: OHBZVOHGBLTBSR-UHFFFAOYSA-N
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Description

3-amino-N-benzyl-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[b]thieno[3,2-e]pyridine core with amino, benzyl, and methylphenyl substituents, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-benzyl-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Cyclopenta[b]thieno[3,2-e]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines under controlled temperatures.

    Addition of the Methylphenyl Group: This step might involve Friedel-Crafts alkylation or similar methods to attach the methylphenyl group to the core structure.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-benzyl-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, often under controlled temperatures and inert atmospheres.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context but may include inhibition or activation of certain biochemical processes. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-N-benzyl-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its specific substituents, which may confer unique biological activities or chemical reactivity. The presence of the benzyl and methylphenyl groups can significantly influence its interaction with biological targets and its overall stability.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C25H23N3OS

Molecular Weight

413.5 g/mol

IUPAC Name

6-amino-N-benzyl-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C25H23N3OS/c1-15-10-12-17(13-11-15)20-18-8-5-9-19(18)28-25-21(20)22(26)23(30-25)24(29)27-14-16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9,14,26H2,1H3,(H,27,29)

InChI Key

OHBZVOHGBLTBSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NCC5=CC=CC=C5)N

Origin of Product

United States

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